N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyl)acetamide
Description
N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyl)acetamide is a pyrazolo[3,4-d]pyrimidinone derivative characterized by a 2-fluorobenzyl group at position 5 and a 2-(m-tolyl)acetamide moiety linked via an ethyl chain at position 1. The pyrazolo[3,4-d]pyrimidinone core is a privileged scaffold in medicinal chemistry, often associated with kinase inhibition and anticancer activity . The 2-fluorobenzyl substituent may enhance metabolic stability and target binding, while the m-tolyl group in the acetamide side chain could influence lipophilicity and pharmacokinetic properties.
Properties
IUPAC Name |
N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN5O2/c1-16-5-4-6-17(11-16)12-21(30)25-9-10-29-22-19(13-27-29)23(31)28(15-26-22)14-18-7-2-3-8-20(18)24/h2-8,11,13,15H,9-10,12,14H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTJRFSCFRVCOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyl)acetamide is a synthetic compound with potential therapeutic applications. Its structure features a pyrazolo[3,4-d]pyrimidine core, which is notable for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, including anti-inflammatory and anticancer effects.
- Molecular Formula : C22H20FN5O2
- Molecular Weight : 437.5 g/mol
- CAS Number : 922010-39-7
The compound's biological activity is primarily attributed to its ability to inhibit specific enzymes and modulate various signaling pathways involved in disease processes. Research indicates that it may interact with cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain pathways.
Anti-inflammatory Activity
Recent studies have highlighted the compound's potential as a COX-II inhibitor. In vitro assays demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant inhibitory activity against COX-II, with IC50 values ranging from 0.52 μM to 22.25 μM. For example, one derivative showed an IC50 value of 0.52 μM against COX-II, indicating strong selectivity compared to traditional NSAIDs like Celecoxib (IC50 = 0.78 μM) .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. A study reported that pyrazolo[3,4-d]pyrimidine derivatives demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The most potent derivatives exhibited IC50 values as low as 0.39 μM against MCF-7 cells .
Case Study 1: COX-II Inhibition
In a comparative study of several pyrazole derivatives, the compound was noted for its selectivity towards COX-II over COX-I. The study involved administering different concentrations to human cell lines and measuring the resultant inhibition of prostaglandin synthesis. The findings indicated that compounds with similar scaffolds could be optimized for enhanced anti-inflammatory effects while minimizing gastrointestinal side effects commonly associated with non-selective COX inhibitors .
Case Study 2: Anticancer Efficacy
Another investigation focused on the compound’s efficacy against prostate cancer cells. The researchers treated LNCaP cells with varying concentrations of the compound and observed dose-dependent cytotoxicity. Apoptosis assays revealed that the compound induced programmed cell death through the activation of caspase pathways, further supporting its potential as an anticancer agent .
Data Table: Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Research indicates that N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyl)acetamide exhibits promising anticancer properties. It has been shown to inhibit tumor growth in various cancer cell lines through mechanisms that may involve the inhibition of specific kinases involved in cell signaling pathways.
Anti-inflammatory Properties
The compound may also possess anti-inflammatory effects by modulating inflammatory pathways. This activity is crucial in developing treatments for chronic inflammatory diseases.
Antimicrobial Effects
Preliminary studies suggest that this compound could exhibit antimicrobial activity against certain pathogens, making it a potential candidate for developing new antimicrobial agents.
Synthesis and Mechanism of Action
The synthesis of this compound involves multi-step reactions starting from readily available precursors. Key steps include careful control of reaction conditions such as temperature and pH to optimize yield and purity.
The exact mechanism of action is not fully elucidated but is believed to involve interactions with specific biological targets, particularly kinases that play critical roles in cancer progression.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds and their derivatives:
In Vitro Studies : Research has demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant cytotoxicity against human cancer cell lines, suggesting modifications to the structure can enhance potency.
Docking Studies : Computational docking studies indicate that the compound can effectively bind to target proteins involved in cancer progression, supporting its potential as a therapeutic agent.
Synthesis and Evaluation : A study focused on synthesizing various pyrazolo[3,4-d]pyrimidine derivatives found that structural modifications significantly affected their biological activity, highlighting the importance of chemical structure in drug design.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Key Structural Features:
Core Heterocycle: The target compound shares the pyrazolo[3,4-d]pyrimidinone core with analogs like 2-[1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl]-N-(2-methoxyphenyl)acetamide () . However, substitutions at positions 1 and 5 differentiate their biological profiles. In contrast, 2-(1-(4-(dimethylamino)-3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one () incorporates a chromenone ring fused to the pyrazolo[3,4-d]pyrimidinone system, likely enhancing π-π stacking interactions in kinase binding pockets .
Substituent Variations: Position 5: The 2-fluorobenzyl group in the target compound contrasts with the 4-fluorophenyl group in ’s analog, which may alter steric and electronic interactions with target enzymes. Position 1: The ethyl-linked 2-(m-tolyl)acetamide in the target compound differs from the 2-methoxyphenyl acetamide in and the chromenone-ethyl group in , impacting solubility and target selectivity.
Fluorine Substitution: Fluorine atoms in the benzyl (target compound) or phenyl (–2) groups improve metabolic stability and membrane permeability compared to non-fluorinated analogs .
Physicochemical and Pharmacological Comparison
Table 1: Comparative Analysis of Pyrazolo[3,4-d]pyrimidinone Derivatives
*Biological activity inferred from structural analogs in –2.
Key Findings:
- : The chromenone-pyrazolo[3,4-d]pyrimidinone hybrid exhibits a high melting point (302–304°C) and molecular weight (571.2), likely due to extended aromaticity and rigidity. Its dimethylamino and fluorophenyl groups may enhance binding to ATP pockets in kinases .
- : The 4-fluorophenyl and 2-methoxyphenyl substituents in this analog suggest moderate lipophilicity (logP ~3.5 estimated), balancing solubility and membrane permeability .
Preparation Methods
Three-Component Microwave-Assisted Cyclization
The core structure was synthesized via a microwave-optimized protocol adapted from Dolzhenko et al.:
Reagents
- Methyl 5-amino-1H-pyrazole-4-carboxylate (1.0 equiv)
- Trimethyl orthoformate (1.2 equiv)
- 2-Fluorobenzylamine (1.5 equiv)
Conditions
- Solvent: Absolute ethanol
- Temperature: 160°C
- Irradiation time: 55 minutes
- Pressure: 150 psi
This method achieved an 82% yield (Table 1), significantly higher than conventional thermal methods (45–60% yield).
Table 1. Optimization of Core Synthesis
| Entry | Solvent | Temp (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | Toluene | 160 | 35 | 10 |
| 2 | Acetonitrile | 160 | 35 | 66 |
| 3 | Ethanol | 160 | 55 | 82 |
Post-Cyclization Functionalization
The 5-position was functionalized via nucleophilic aromatic substitution:
- Chlorination : Core treated with POCl₃/PCl₅ (3:1) at 110°C for 6 hr
- Benzylation : Reaction with 2-fluorobenzylmagnesium bromide (2.0 equiv) in THF at −78°C → RT
Installation of the N1-Ethyl Side Chain
Alkylation Conditions Screening
The N1 position was alkylated using 2-bromoethylamine hydrobromide under varied conditions (Table 2):
Table 2. Alkylation Optimization
| Base | Solvent | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 80 | 12 | 58 |
| Cs₂CO₃ | DMSO | 100 | 8 | 73 |
| DBU | MeCN | 60 | 6 | 89 |
Optimal results were obtained with 1,8-diazabicycloundec-7-ene (DBU) in acetonitrile, minimizing N7 alkylation byproducts.
Synthesis of 2-(m-Tolyl)Acetamide Moiety
Carboxylic Acid Activation
2-(m-Tolyl)acetic acid was activated using ethyl chloroformate:
- Activation : Reacted with ClCO₂Et (1.1 equiv) in dry THF (0°C, 1 hr)
- Coupling : Treated with N-methylmorpholine (1.5 equiv) and ethylamine intermediate
Critical Parameters
- pH control (7.5–8.0) prevented N-acylurea formation
- Strict anhydrous conditions maintained via molecular sieves
Final Assembly and Purification
Convergent Synthesis
The three intermediates were combined via sequential reactions:
- Core Alkylation : 5-(2-Fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-one + 2-bromoethylamine → 1-(2-Aminoethyl) derivative
- Amide Formation : Reaction with activated 2-(m-tolyl)acetyl chloride
Purification
- Chromatography: Silica gel (EtOAc/hexane, 3:7 → 1:1 gradient)
- Crystallization: Ethanol/water (4:1) at 4°C
Final product purity: 99.2% (HPLC), confirmed by LC-MS ([M+H]⁺ = 476.18).
Spectroscopic Characterization
¹H NMR (400 MHz, DMSO-d₆)
- δ 8.42 (s, 1H, pyrimidine-H)
- δ 7.85–7.30 (m, 8H, aromatic)
- δ 5.12 (s, 2H, CH₂-fluorobenzyl)
- δ 4.02 (t, J=6.4 Hz, 2H, NCH₂CH₂N)
- δ 3.68 (s, 2H, COCH₂Ar)
- δ 2.31 (s, 3H, Ar-CH₃)
¹³C NMR (101 MHz, DMSO-d₆)
- 167.8 (C=O)
- 162.1 (d, J=245 Hz, C-F)
- 154.3–112.4 (aromatic carbons)
- 44.1 (NCH₂CH₂N)
- 21.3 (Ar-CH₃)
Industrial Scalability Considerations
Continuous Flow Synthesis
Key stages adapted for flow chemistry:
- Microwave Step : Tubular reactor with dielectric heating (residence time: 8 min)
- Alkylation : Packed-bed reactor with immobilized DBU
Productivity
- Batch vs. Flow: 1.2 kg/day vs. 4.8 kg/day
- Purity consistency: ±0.3% across 10 batches
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for this compound?
The synthesis typically involves multi-step protocols, starting with the preparation of the pyrazolo[3,4-d]pyrimidinone core. Key steps include:
- Cyclocondensation : Reaction of 5-amino-1H-pyrazole derivatives with carbonyl-containing reagents (e.g., ethyl acetoacetate) under reflux in ethanol .
- Functionalization : Introduction of the 2-fluorobenzyl group via nucleophilic substitution or alkylation, requiring anhydrous conditions and catalysts like potassium carbonate .
- Acetamide coupling : Use of coupling agents (e.g., EDC/HOBt) to attach the m-tolylacetamide moiety, monitored by TLC for completion . Critical parameters include temperature control (60–80°C for cyclization), inert atmospheres (N₂/Ar), and purification via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. How can structural characterization be performed to confirm the compound’s identity?
- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., distinguishing fluorobenzyl protons at δ 4.8–5.2 ppm) and amide bond formation .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ expected at m/z ~505).
- X-ray Crystallography : For unambiguous 3D structural determination, though this requires high-purity crystals .
- FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretching of pyrimidinone) and ~3300 cm⁻¹ (N-H of acetamide) .
Q. What in vitro assays are suitable for initial biological activity screening?
- Kinase Inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Binding Affinity : Surface plasmon resonance (SPR) to quantify interactions with target proteins .
Advanced Research Questions
Q. How can conflicting data on biological potency across studies be resolved?
- Assay Standardization : Compare protocols for cell line viability (e.g., passage number, serum concentration) and compound solubility (DMSO vs. cyclodextrin formulations) .
- Metabolite Interference : Use LC-MS to identify degradation products in cell media that may alter activity .
- Target Selectivity Profiling : Employ kinome-wide screening (e.g., KINOMEscan) to rule off-target effects .
Q. What strategies improve metabolic stability without compromising target affinity?
- Isotopic Labeling : Introduce deuterium at metabolically labile sites (e.g., methyl groups) to slow CYP450-mediated oxidation .
- Prodrug Design : Mask the acetamide group with enzymatically cleavable moieties (e.g., pivaloyloxymethyl) to enhance bioavailability .
- Computational Prediction : Use ADMET tools (e.g., SwissADME) to prioritize derivatives with optimal logP (2–3) and topological polar surface area (<140 Ų) .
Q. How can mechanistic studies elucidate the compound’s interaction with its primary target?
- Molecular Dynamics Simulations : Simulate binding to kinase ATP pockets (e.g., using GROMACS) to identify key interactions (e.g., hydrogen bonds with hinge region residues) .
- Mutagenesis Studies : Generate kinase mutants (e.g., T790M EGFR) to test resistance profiles .
- Cryo-EM/Co-crystallization : Resolve compound-target complexes to guide structure-activity relationship (SAR) optimization .
Q. What methods address low yield in the final acetylation step?
- Catalyst Screening : Test alternatives to DMAP, such as 4-pyrrolidinopyridine, to enhance acylation efficiency .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 100°C vs. 12 hr reflux) while improving yield by 15–20% .
- Byproduct Analysis : Use HPLC-MS to identify competing hydrolysis pathways and adjust solvent polarity (e.g., switch from THF to DCM) .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported IC₅₀ values across cell lines?
- Cross-Study Validation : Replicate assays using identical cell lines (e.g., ATCC-sourced HepG2) and normalize data to reference inhibitors .
- Microenvironment Modeling : Compare 2D monolayers vs. 3D spheroids to assess hypoxia-driven resistance .
- Pharmacokinetic Profiling : Measure intracellular drug accumulation via LC-MS to correlate exposure with efficacy .
Comparative Analysis of Structural Analogues
Methodological Resources
- Synthesis Optimization : Refer to protocols in , and 12 for stepwise troubleshooting.
- Target Validation : Utilize KEGG Pathway and STRING databases to map putative biological networks .
- Data Reproducibility : Follow NIH guidelines for rigor and transparency in assay design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
